Ethyl 5-hydroxypentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-10-7(9)5-3-4-6-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHNTGWOIDULDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512918 | |

| Record name | Ethyl 5-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13107-53-4 | |

| Record name | Ethyl 5-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-hydroxypentanoate chemical properties and structure

An In-depth Technical Guide to Ethyl 5-Hydroxypentanoate: Properties, Synthesis, and Applications for the Research Professional

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, structure, synthesis, and applications of this compound. The content herein is curated to provide not only foundational knowledge but also practical, field-proven insights into its handling and utility.

Molecular Identity and Physicochemical Profile

This compound (CAS No. 13107-53-4) is a bifunctional organic molecule featuring both a primary hydroxyl group and an ethyl ester.[1] This unique structural arrangement confers a balance of hydrophilic and lipophilic characteristics, making it a versatile intermediate in organic synthesis.

Chemical Structure and Identifiers

The molecule consists of a five-carbon pentanoate backbone, with a hydroxyl group at the C5 position and an ethyl ester at the C1 position.[1] This structure allows for a degree of conformational flexibility in the aliphatic chain.[1]

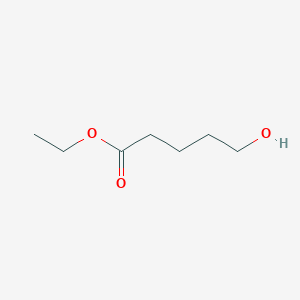

Caption: 2D Chemical Structure of this compound.

Key Physicochemical Data

The combination of the polar hydroxyl group and the moderately polar ester functional group results in a compound with notable solubility in polar organic solvents and moderate water solubility.[1] While experimental boiling and melting points are not widely published, predictive models suggest it is a liquid at standard temperature and pressure.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 13107-53-4 | [1][2] |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [1][2] |

| Exact Mass | 146.0943 g/mol | [1] |

| SMILES | CCOC(=O)CCCCO | [1][2] |

| InChIKey | FKHNTGWOIDULDM-UHFFFAOYSA-N | [1][2] |

| LogP (Octanol-Water) | 0.4 - 0.712 | [1][2] |

| Topological Polar Surface Area | 46.5 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 6 | [2] |

Synthesis and Purification Methodologies

The synthesis of this compound is most commonly achieved via Fischer-Speier esterification. This classic acid-catalyzed reaction provides a reliable and scalable route. An alternative industrial approach begins with the biomass-derived platform chemical, furfural.

Laboratory-Scale Synthesis: Fischer Esterification

This protocol details the synthesis from 5-hydroxypentanoic acid and ethanol, a robust method suitable for typical laboratory settings. The causal principle is the protonation of the carboxylic acid carbonyl, enhancing its electrophilicity for nucleophilic attack by ethanol. An excess of ethanol is used to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.

Caption: Workflow for the Fischer Esterification Synthesis.

Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxypentanoic acid (0.1 mol, 11.81 g).

-

Reagent Addition: Add absolute ethanol (0.5 mol, 23.04 g, ~29 mL). The excess ethanol serves as both reactant and solvent.

-

Catalysis: While stirring, slowly add concentrated sulfuric acid (0.5 mL) as the catalyst.

-

Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 100 mL of cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst.

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[1]

Industrial-Scale Synthesis from Furfural

On an industrial scale, a two-step process starting from furfural is employed.[3] This method leverages a renewable feedstock.

-

Dehydrogenation: Furfural, methanol, and water are catalyzed by a dehydrogenation catalyst to produce methyl furoate.[3]

-

Hydrogenolysis: The resulting methyl furoate undergoes hydrogenolysis with a specific catalyst to yield mthis compound, which can then be transesterified to the ethyl ester if required.[3]

Spectroscopic and Analytical Characterization

Purity and structural confirmation are typically achieved using a combination of chromatographic and spectroscopic methods. Commercial batches often achieve ≥98% purity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure.

-

¹H NMR (Predicted):

-

~4.1 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons of the ethyl ester, split by the adjacent methyl group.

-

~3.6 ppm (triplet, 2H): The -CH₂ -OH protons at the C5 position, split by the C4 methylene protons.

-

~2.3 ppm (triplet, 2H): The -CH₂ -C(=O)O- protons at the C2 position, split by the C3 methylene protons.

-

~1.6-1.7 ppm (multiplet, 4H): Overlapping signals from the -CH₂-CH₂ -CH₂- and -CH₂-CH₂ -OH protons at the C3 and C4 positions.

-

~1.2 ppm (triplet, 3H): The -O-CH₂-CH₃ protons of the ethyl ester, split by the adjacent methylene group.

-

A broad singlet corresponding to the -OH proton, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR (Predicted):

-

~173 ppm: Ester carbonyl carbon (C =O).

-

~62 ppm: Methylene carbon of the primary alcohol (-C H₂-OH).

-

~60 ppm: Methylene carbon of the ethyl ester (-O-C H₂-CH₃).

-

~34 ppm: Methylene carbon alpha to the ester carbonyl (-C H₂-C=O).

-

~32 ppm: Methylene carbon beta to the alcohol (-C H₂-CH₂OH).

-

~22 ppm: Methylene carbon beta to the ester carbonyl (-CH₂-C H₂-CH₂-).

-

~14 ppm: Methyl carbon of the ethyl ester (-O-CH₂-C H₃).

-

Infrared (IR) Spectroscopy

The IR spectrum will prominently display the characteristic absorptions of the hydroxyl and ester functional groups.

-

Broad peak at ~3400 cm⁻¹: O-H stretching of the alcohol group.

-

Strong, sharp peak at ~1735 cm⁻¹: C=O stretching of the ester carbonyl group.

-

Peaks in the 2850-2960 cm⁻¹ region: C-H stretching of the aliphatic chain.

-

Peaks in the 1050-1250 cm⁻¹ region: C-O stretching vibrations.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a valuable building block.

Caption: Key Reactivity Pathways for this compound.

Reactions at the Hydroxyl Group

-

Oxidation: The primary alcohol can be oxidized to an aldehyde (Ethyl 5-oxopentanoate) using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid (Ethyl pentanedioate) with stronger agents like potassium permanganate.

-

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) yields 5-alkoxypentanoate esters.

-

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base will form a diester.

Reactions at the Ester Group

-

Hydrolysis: The ester can be hydrolyzed back to 5-hydroxypentanoic acid under acidic or basic (saponification) conditions.[4][5]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, resulting in the formation of 1,5-pentanediol.[4]

-

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

-

Grignard Reaction: Reaction with two or more equivalents of a Grignard reagent (R-MgX) will produce a tertiary alcohol.[4]

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable building block in several fields.

-

Pharmaceutical Synthesis: While direct applications are not extensively documented, its structure is analogous to intermediates used in complex syntheses. For example, related difluorinated hydroxy esters serve as key intermediates for certain statin prodrugs, where the hydroxy ester moiety enhances membrane permeability and oral bioavailability.[6] This suggests potential for this compound as a linker or spacer in prodrug design to mask polar groups.

-

Biochemical Research: It can serve as a substrate for studying the kinetics of enzymes like lipases and esterases.[1] Its structure is also relevant to studies of fatty acid β-oxidation pathways.[1]

-

Green Chemistry: Acid-catalyzed hydrolysis of the ester followed by intramolecular cyclization of the resulting 5-hydroxypentanoic acid yields γ-valerolactone (GVL), a highly valued green solvent and biofuel precursor.[1]

-

Flavor and Fragrance: The compound possesses a fruity aroma, lending it utility in the formulation of synthetic flavors.[1]

Safety, Handling, and Storage

As a professional handling this chemical, adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a laboratory coat, and chemical safety goggles.[7]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste. Dispose of contents and container in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a synthetically versatile molecule whose value lies in the orthogonal reactivity of its two functional groups. Its straightforward synthesis and purification, combined with its utility as a precursor to green solvents and its potential as a building block in pharmaceutical and materials science, ensure its continued relevance in both academic and industrial research. This guide provides the core technical knowledge required for its effective and safe utilization.

References

-

Supporting Information - The Royal Society of Chemistry. (2019). Retrieved January 8, 2026, from [Link]

-

Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Ethyl 5-(2-hydroxyphenyl)-5-oxopentanoate - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound | C7H14O3 | CID 12917181 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

α-Hydroxy Esters via Enantioselective Hydrogen-Mediated C−C Coupling: Regiocontrolled Reactions of Silyl-Substituted 1,3-Diynes. (2012). Organic Letters - ACS Publications. Retrieved January 8, 2026, from [Link]

-

Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. (2018). PMC - NIH. Retrieved January 8, 2026, from [Link]

-

Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate | C19H20O4 | CID 255514 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Reactions of Esters. (2021, May 22). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

- Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate. (2020). Google Patents.

-

This compound | CAS#:13107-53-4 | Chemsrc. (2025, September 18). Retrieved January 8, 2026, from [Link]

- Method for preparing 5-hydroxyvaleric acid. (2021). Google Patents.

Sources

- 1. This compound (13107-53-4) for sale [vulcanchem.com]

- 2. This compound | C7H14O3 | CID 12917181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemshuttle.com [chemshuttle.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Physicochemical characteristics of ethyl 5-hydroxypentanoate

An In-Depth Technical Guide to the Physicochemical Characteristics of Ethyl 5-Hydroxypentanoate

Introduction

This compound is a bifunctional organic molecule featuring both a primary alcohol and an ethyl ester. This structure imparts a unique balance of hydrophilicity and lipophilicity, making it a molecule of interest in various scientific domains. As an omega-hydroxy fatty acid ester, it serves as a valuable building block in organic synthesis, a substrate in biochemical assays, and a potential moiety in the design of prodrugs and specialized polymers.[1][2] Its applications also extend to the flavor and fragrance industry, where it contributes a distinct fruity aroma.[1]

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. Moving beyond a simple data sheet, this document offers insights into the causality behind its properties and the experimental methodologies used for its synthesis and characterization. It is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Identity and Structural Analysis

The unambiguous identification of a chemical entity is the cornerstone of reproducible science. This compound is systematically identified by several key descriptors that ensure its precise representation in chemical databases and literature.

Systematic Name (IUPAC): this compound[3] Common Names: 5-hydroxy-valeric acid ethyl ester, Pentanoic acid, 5-hydroxy-, ethyl ester[1][3] CAS Registry Number: 13107-53-4[1][3]

The molecule's structure consists of a five-carbon pentanoate backbone, with a hydroxyl (-OH) group at the terminal (C5) position and an ethyl ester (-COOCH₂CH₃) at the C1 position.[1] This structure is efficiently represented by its SMILES and InChIKey notations, which are crucial for cheminformatics and database searches.

Caption: 2D structure of this compound.

The presence of the terminal hydroxyl group allows for hydrogen bonding, significantly influencing the molecule's solubility and boiling point, while the ethyl ester group provides a site for hydrolysis and contributes to its lipophilic character.[1] The aliphatic chain's flexibility allows for various conformations, which can be critical for its interaction with enzyme active sites or its packing in a solid state.[1]

Physicochemical Properties

A quantitative understanding of a molecule's physicochemical properties is essential for predicting its behavior in various systems, from reaction vessels to biological membranes. While extensive experimental data for this compound is not publicly available, a combination of computed properties and data from analogous compounds provides a robust profile.[1]

| Property | Value / Description | Source(s) |

| Molecular Formula | C₇H₁₄O₃ | [1][3] |

| Molecular Weight | 146.18 g/mol | [1][3] |

| Physical State | Predicted to be a liquid at standard conditions. | [1] |

| Boiling Point | Data not available. Estimated to be >200 °C based on analogs. | [1][4] |

| Melting Point | Data not available. | [1][5] |

| Density | Data not available. | [1][5] |

| Water Solubility | Moderately soluble; influenced by hydrogen bonding. | [1] |

| logP (Octanol-Water) | 0.4 - 0.712 (Computed) | [1][3] |

| Polar Surface Area (PSA) | 46.53 Ų (Computed) | [1][3] |

| Hydrogen Bond Donors | 1 (from -OH group) | [3] |

| Hydrogen Bond Acceptors | 3 (from C=O and two O atoms) | [3] |

| Rotatable Bond Count | 6 | [3] |

Field-Proven Insights:

-

Membrane Permeability: The computed LogP value between 0.4 and 0.712 suggests a relatively balanced hydrophilic-lipophilic character.[1][3] The Polar Surface Area (PSA) of 46.53 Ų is well below the 90 Ų threshold often associated with good oral bioavailability in drug candidates.[1] Together, these metrics suggest that this compound should have moderate permeability across biological membranes, a key consideration in drug design and delivery.

-

Reactivity and Stability: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 5-hydroxypentanoic acid and ethanol. The primary alcohol can be oxidized to an aldehyde or carboxylic acid or can participate in further esterification or etherification reactions.

Synthesis and Purification

The most common and industrially viable method for producing this compound is through the Fischer esterification of its parent carboxylic acid, 5-hydroxypentanoic acid, with ethanol.[1][6] This acid-catalyzed reaction is a classic, equilibrium-driven process.

Caption: General workflow for synthesis and purification.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a standard lab-scale synthesis.

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-hydroxypentanoic acid (1.0 eq) in a large excess of absolute ethanol (10-20 eq), which serves as both reactant and solvent.

-

Causality: Using ethanol in large excess shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) to the solution while stirring.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

-

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Neutralization: After cooling to room temperature, carefully neutralize the excess acid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this in a separatory funnel until effervescence ceases.

-

Trustworthiness: This step is critical to remove the acid catalyst, preventing it from catalyzing the reverse hydrolysis reaction during subsequent steps and ensuring the stability of the final product.

-

-

Workup - Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure.

-

Causality: Distillation under vacuum lowers the boiling point of the compound, preventing potential thermal degradation that might occur at atmospheric pressure. This step effectively separates the desired ester from unreacted starting material and high-boiling-point byproducts.[1]

-

Spectroscopic and Chromatographic Characterization

Post-synthesis, the identity and purity of this compound must be rigorously confirmed. While published spectra are scarce, the expected spectroscopic signatures can be reliably predicted based on its structure. Purity is typically validated to be ≥98% for commercial batches.[1]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity and confirming the molecular weight of volatile compounds.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate).

-

Injection: Inject 1 µL of the solution into the GC inlet heated to ~250°C.

-

Separation: Use a nonpolar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from ~50°C to 280°C at a rate of 10°C/min.

-

Causality: The temperature ramp ensures the separation of components based on their boiling points and interactions with the stationary phase.

-

-

Detection (MS): Analyze the eluent using an Electron Ionization (EI) mass spectrometer scanning a mass range of m/z 40-400.

-

Expected Results:

-

GC Chromatogram: A single major peak, indicating high purity. The retention time is characteristic of the compound under the specific GC conditions.

-

Mass Spectrum: The molecular ion peak (M⁺) is expected at m/z 146 . Key fragmentation patterns would include the loss of an ethoxy radical (•OCH₂CH₃) to give a peak at m/z 101 , and the characteristic peak for the ethyl ester fragment [COOCH₂CH₃]⁺ at m/z 73 .

-

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom.

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Spectrum (in CDCl₃):

-

~4.12 ppm (quartet, 2H): -OCH₂ CH₃, split by the adjacent methyl group.

-

~3.65 ppm (triplet, 2H): HO-CH₂ -, split by the adjacent methylene group.

-

~2.35 ppm (triplet, 2H): -CH₂ -C=O, split by the adjacent methylene group.

-

~1.70 ppm (multiplet, 4H): Overlapping signals from the two central methylene groups, -CH₂-CH₂ -CH₂ -CH₂-.

-

~1.25 ppm (triplet, 3H): -OCH₂CH₃ , split by the adjacent methylene group.

-

A broad singlet for the hydroxyl proton (-OH ), which can appear over a wide range and may exchange with trace water in the solvent.

-

-

Expected ¹³C NMR Spectrum (in CDCl₃):

-

~174 ppm: Ester carbonyl carbon (C =O).

-

~62 ppm: Methylene carbon attached to the hydroxyl group (HO-C H₂-).

-

~60 ppm: Methylene carbon of the ethoxy group (-O-C H₂CH₃).

-

~34 ppm: Methylene carbon alpha to the carbonyl (-C H₂-C=O).

-

~32 ppm & ~22 ppm: The two central methylene carbons.

-

~14 ppm: Methyl carbon of the ethoxy group (-OCH₂C H₃).

-

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

-

Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr salt plates.

-

Acquisition: Record the spectrum from approximately 4000 to 600 cm⁻¹.

-

Expected Characteristic Absorption Bands:

-

~3400 cm⁻¹ (broad): O-H stretching vibration from the alcohol group. The broadness is due to hydrogen bonding.

-

~2940 cm⁻¹ & ~2870 cm⁻¹ (strong): C-H stretching from the aliphatic CH₂ and CH₃ groups.

-

~1735 cm⁻¹ (very strong): C=O stretching from the ester carbonyl group. This is often the most prominent peak in the spectrum.

-

~1180 cm⁻¹ (strong): C-O stretching from the ester linkage.

-

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool for scientists.

-

Biochemical Research: It serves as a model substrate for studying the kinetics and substrate specificity of enzymes like lipases and esterases, which are crucial in metabolic pathways.[1] There is also preliminary in vitro data suggesting a potential role in modulating cholesterol synthesis, though this requires further validation.[1]

-

Prodrug Development: The strategy of linking a drug to a fatty acid or its ester to increase lipophilicity is a well-established prodrug approach.[2][7] This modification can enhance membrane permeability, improve oral absorption, and facilitate formulation in lipid-based delivery systems.[7] The omega-hydroxy functionality of this compound offers a unique handle for conjugation. A drug can be linked to the hydroxyl group, creating a novel ester prodrug that can be cleaved by endogenous esterases to release the active pharmaceutical ingredient (API) and the generally well-tolerated 5-hydroxypentanoic acid moiety.

-

Synthetic Chemistry: As a bifunctional molecule, it is a valuable synthon. The hydroxyl group can be protected while the ester is modified, or vice-versa, allowing for sequential chemical transformations. It is also a precursor for the green solvent γ-valerolactone (GVL), which is formed via hydrolysis of the ester followed by intramolecular cyclization.[1]

Safety and Handling

While not classified as acutely toxic, this compound requires standard laboratory precautions.

-

General Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin and eye irritation upon direct contact. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids or bases.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile molecular tool with a well-defined, albeit largely computed, physicochemical profile. Its balanced polarity, multiple reactive sites, and relevance to metabolic pathways make it a compound of significant interest. For drug development professionals, its structure is particularly appealing for creating lipidated prodrugs to enhance pharmacokinetic properties. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is the first step toward unlocking its full potential in both fundamental research and applied pharmaceutical science.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 8, 2026, from a representative RSC publication showing spectral data formatting. (Note: This is a placeholder for a specific source if one were found).

- Vulcanchem. (n.d.). This compound - 13107-53-4.

-

Houston, T. A., & Ballel, J. T. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679–681. [Link]

- Wiley-VCH. (n.d.). Ethyl 5-(2-hydroxyphenyl)-5-oxopentanoate. SpectraBase.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12917181, this compound. PubChem. Retrieved January 8, 2026, from [Link]

- Houston, T. A., & Ballel, J. T. (2004). Boric Acid Catalyzed Chemoselective Esterification of r-Hydroxycarboxylic Acids. Organic Letters. ResearchGate.

- Houston, T. A., & Ballel, J. T. (2004). Boric Acid Catalyzed Chemoselective Esterification of r-Hydroxycarboxylic Acids. American Chemical Society.

-

Wiley-VCH. (n.d.). Ethyl 5,5-diethoxypentanoate. SpectraBase. Retrieved January 8, 2026, from [Link]

-

Chemsrc. (2025). This compound | CAS#:13107-53-4. Retrieved January 8, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Pentanoic acid, 3-hydroxy-, ethyl ester. NIST WebBook. Retrieved January 8, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96120, Ethyl 2-hydroxypentanoate. PubChem. Retrieved January 8, 2026, from [Link]

- Google Patents. (2016). WO2016130417A1 - Omega-3 fatty acid prodrug compounds and uses thereof.

-

Dąbrowska-Maś, E. (2017). Insights on Fatty Acids in Lipophilic Prodrug Strategy. International Research Journal of Pure and Applied Chemistry, 14(4), 1-10. [Link]

-

Wikipedia. (n.d.). Omega hydroxy acid. Retrieved January 8, 2026, from [Link]

-

PubMed. (2024). Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. Retrieved January 8, 2026, from [Link]

-

Zaro, J. L. (2014). Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. The AAPS Journal, 17, 83-92. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316884, Ethyl 3-hydroxypentanoate. PubChem. Retrieved January 8, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl 5-hydroxyoctanoate, 75587-05-2. Retrieved January 8, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of ethyl methanoate. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25945, 5-Hydroxypentanoic acid. PubChem. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound (13107-53-4) for sale [vulcanchem.com]

- 2. scispace.com [scispace.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl 5-hydroxyoctanoate, 75587-05-2 [thegoodscentscompany.com]

- 5. This compound | CAS#:13107-53-4 | Chemsrc [chemsrc.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Hydroxypentanoate from 5-Hydroxypentanoic Acid

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of ethyl 5-hydroxypentanoate from 5-hydroxypentanoic acid, a critical transformation for professionals in chemical research and drug development. The document delves into the foundational principles of Fischer-Speier esterification, offering a mechanistic understanding and practical guidance on process optimization. Key considerations, including the competitive intramolecular cyclization to δ-valerolactone, are discussed in depth, with strategies for maximizing the yield of the desired linear ester. This guide equips researchers with the necessary knowledge to effectively and safely conduct this synthesis, from theoretical underpinnings to detailed experimental protocols and product characterization.

Introduction: Strategic Importance of this compound

This compound is a valuable bifunctional molecule, possessing both a terminal hydroxyl group and an ethyl ester.[1] This unique structure makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, fragrances, and specialty polymers.[1] Its utility stems from the ability to selectively modify either the hydroxyl or the ester functionality, allowing for a stepwise construction of intricate molecular architectures. For instance, the hydroxyl group can undergo oxidation, etherification, or further esterification, while the ester can be hydrolyzed, aminated, or reduced.

The primary and most direct route to this compound is the acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol.[1] This reaction, a classic example of Fischer-Speier esterification, is an equilibrium process that presents unique challenges and opportunities for optimization, which will be the central focus of this guide.

The Heart of the Matter: Understanding the Fischer-Speier Esterification Mechanism

The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is a cornerstone of organic synthesis.[2] The mechanism of this reversible reaction involves a series of protonation and deprotonation steps that activate the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.[3]

The six-step mechanism, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), is as follows:[4]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 5-hydroxypentanoic acid, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Deprotonation of the Oxonium Ion: A proton is transferred from the oxonium ion to a molecule of the alcohol or another base in the reaction mixture.

-

Protonation of a Hydroxyl Group: One of the hydroxyl groups of the tetrahedral intermediate is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized, protonated ester.

-

Deprotonation to Yield the Ester: A final deprotonation step regenerates the acid catalyst and yields the this compound product.

Caption: The Fischer-Speier esterification mechanism for the synthesis of this compound.

A Tale of Two Reactions: The Challenge of Intramolecular Esterification

A significant competing reaction in the synthesis of this compound is the intramolecular esterification of the starting material, 5-hydroxypentanoic acid, to form a cyclic ester known as δ-valerolactone.[5] This reaction is also acid-catalyzed and proceeds through a similar mechanism.

Thermodynamically, the formation of five- and six-membered rings is often favored.[6] In the case of 5-hydroxypentanoic acid, the formation of the six-membered δ-valerolactone is an exergonic process, meaning it is thermodynamically favorable.[6] This presents a significant challenge in maximizing the yield of the desired linear ester.

Strategies to Minimize Lactonization:

The key to favoring the intermolecular esterification over the intramolecular cyclization lies in manipulating the reaction conditions based on Le Châtelier's principle:

-

High Concentration of Ethanol: By using a large excess of ethanol, the concentration of the external nucleophile is significantly increased. This shifts the equilibrium towards the formation of the ethyl ester. In practice, ethanol is often used as the solvent for the reaction.[4]

-

Controlling Reactant Concentration: At high concentrations of the hydroxy acid, intermolecular reactions such as dimerization and polymerization are more likely to occur. Conversely, at very low concentrations, the probability of the two ends of the same molecule finding each other for intramolecular cyclization increases. Therefore, maintaining an optimal concentration of 5-hydroxypentanoic acid is crucial.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust method for the synthesis of this compound, with an emphasis on maximizing yield and purity.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 5-Hydroxypentanoic Acid | 118.13 | 10.0 g | 0.0846 | Starting material. |

| Ethanol (absolute) | 46.07 | 100 mL | 1.71 | Reactant and solvent. |

| Concentrated Sulfuric Acid | 98.08 | 1.5 mL | 0.0276 | Catalyst. |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization. |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - | For washing. |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent. |

| Diethyl Ether | 74.12 | As needed | - | Extraction solvent. |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure

Reaction Procedure

Caption: A streamlined workflow for the synthesis and purification of this compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0846 mol) of 5-hydroxypentanoic acid in 100 mL of absolute ethanol.

-

Catalyst Addition: While stirring, carefully and slowly add 1.5 mL of concentrated sulfuric acid to the solution. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup - Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash them with 50 mL of saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure.[1] This step is crucial for separating the desired product from any unreacted starting material and the δ-valerolactone byproduct.

Product Characterization: Confirming Success

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the product and confirming its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the methylene protons of the pentanoate chain and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the pentanoate backbone.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the ester carbonyl group (around 1735 cm⁻¹) and a broad absorption for the hydroxyl group (around 3400 cm⁻¹).

Safety: A Paramount Consideration

-

5-Hydroxypentanoic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns.[7] Always add acid to water or ethanol slowly and with cooling. Handle only in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.

-

Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated area, away from ignition sources.

Conclusion: A Pathway to a Versatile Intermediate

The synthesis of this compound via Fischer-Speier esterification of 5-hydroxypentanoic acid is a foundational reaction for accessing a versatile chemical building block. While the equilibrium nature of the reaction and the competing lactonization present challenges, these can be effectively managed through the strategic use of excess alcohol and carefully controlled reaction conditions. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently and efficiently produce high-purity this compound for their synthetic endeavors.

References

-

Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity. Retrieved from [Link]

-

Caivano, I. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

-

Amazon Web Services. (2021, September 6). MATERIAL SAFETY DATA SHEET - MSDS Sulfuric Acid (98 %Concentrated). Retrieved from [Link]

-

UW-Madison Demonstration Lab. (n.d.). Organic Chemistry- Esterification Using a Dean-Stark Trap. Retrieved from [Link]

- Puterbaugh, W. H., Vanselow, C. H., & Nelson, K. (1972). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap.

-

JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:13107-53-4. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Method for preparing mthis compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl (3E)-5-hydroxy-3-methyl-3-pentenoate. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP). Retrieved from [Link]

-

YouTube. (2014, July 1). Intramolecular Fischer Esterificiation. Retrieved from [Link]

-

Filo. (2025, March 19). When 5 -hydroxypentanoic acid is treated with an acid catalyst, it forms .... Retrieved from [Link]

-

Pearson+. (n.d.). Draw a mechanism for the hydrolysis of 5-hydroxypentanoic acid la.... Retrieved from [Link]

-

Pearson+. (n.d.). In the presence of a trace of acid, δ-hydroxyvaleric acid forms a.... Retrieved from [Link]

-

Reddit. (2025, November 14). Can anyone explain why this compounds iupac name is 4-hydroxypentanoic acid lactone ??. Retrieved from [Link]

- Google Patents. (n.d.). CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.

-

PubMed. (2007). On the interactions of alkyl 2-hydroxycarboxylic acids with alkoxysilanes: selective esterification of simple 2-hydroxycarboxylic acids. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxypentanoate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]

-

Pearson+. (n.d.). Carboxylic Acid Derivatives:NAS - Part 3 of 3 Exam Prep | Practice Questions & Video Solutions. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism: Acylium Ion as a Sharing Active Intermediate via a Spontaneous Trimolecular Reaction Based on Density Functional Theory Calculation and Supported by Electrospray Ionization- Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). CN112441911A - Method for preparing 5-hydroxyvaleric acid.

-

PubChem. (n.d.). 5-Hydroxypentanoic acid. Retrieved from [Link]

Sources

- 1. This compound (13107-53-4) for sale [vulcanchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Chemical Reactivity [www2.chemistry.msu.edu]

- 7. This compound | CAS#:13107-53-4 | Chemsrc [chemsrc.com]

A Guide to the Spectroscopic Characterization of Ethyl 5-hydroxypentanoate

This technical guide provides a detailed analysis of the spectroscopic data for ethyl 5-hydroxypentanoate (CAS No. 13107-53-4). Designed for researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this bifunctional molecule. The guide emphasizes the interpretation of spectral features, underpinned by established principles of chemical spectroscopy.

This compound is a valuable building block in organic synthesis, possessing both a hydroxyl and an ester functional group.[1] This dual functionality makes it a versatile precursor for various applications, including the synthesis of polymers and specialty chemicals. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent experimental work.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with the systematic numbering of its carbon atoms, is fundamental to interpreting its spectroscopic data.

Diagram 1: Molecular Structure and Atom Numbering

A diagram illustrating the chemical structure of this compound with systematic numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show six distinct signals, each corresponding to a unique proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ (H6) |

| ~3.64 | Triplet (t) | 2H | HO-CH₂ - (H5) |

| ~2.32 | Triplet (t) | 2H | -CH₂ -C=O (H2) |

| ~1.80 | Singlet (s) | 1H | -OH |

| ~1.65 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂ - (H3, H4) |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ (H7) |

Interpretation of ¹H NMR Spectrum:

-

The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl ester group. The quartet arises from the methylene protons (H6) being coupled to the three methyl protons (H7), and the triplet is due to the methyl protons (H7) being coupled to the two methylene protons (H6).

-

The triplet at ~3.64 ppm corresponds to the methylene protons adjacent to the hydroxyl group (H5).

-

The triplet at ~2.32 ppm is assigned to the methylene protons alpha to the ester carbonyl group (H2).

-

The overlapping multiplets around ~1.65 ppm are due to the two central methylene groups of the pentanoate chain (H3 and H4).

-

A broad singlet, whose chemical shift can vary depending on concentration and temperature, is expected for the hydroxyl proton.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C =O (C1) |

| ~62.5 | HO-C H₂- (C5) |

| ~60.5 | -O-C H₂-CH₃ (C6) |

| ~34.0 | -C H₂-C=O (C2) |

| ~32.0 | HO-CH₂-C H₂- (C4) |

| ~21.5 | -CH₂-C H₂-CH₂- (C3) |

| ~14.2 | -O-CH₂-CH₃ (C7) |

Interpretation of ¹³C NMR Spectrum:

-

The signal at the lowest field (~173.5 ppm) is characteristic of an ester carbonyl carbon (C1).

-

The signals at ~62.5 ppm and ~60.5 ppm correspond to the carbons bonded to oxygen atoms (C5 and C6, respectively).

-

The remaining signals in the aliphatic region (~14-34 ppm) are assigned to the other sp³ hybridized carbons of the pentanoate chain and the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty salt plates.

-

Place the sample between the plates and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (hydroxyl group) |

| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1735 | Strong, Sharp | C=O stretch (ester carbonyl) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

| ~1050 | Medium | C-O stretch (hydroxyl group) |

Interpretation of IR Spectrum:

-

A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is the most definitive evidence of the hydroxyl group, arising from the O-H stretching vibration. The broadness is due to hydrogen bonding.

-

The strong, sharp peak around 1735 cm⁻¹ is characteristic of the C=O stretching vibration of a saturated ester.

-

The strong C-O stretching bands of the ester group are expected around 1240 cm⁻¹ and 1170 cm⁻¹.

-

The C-H stretching vibrations of the aliphatic chain appear in the 2950-2850 cm⁻¹ region.

-

A C-O stretching band for the primary alcohol is expected around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization : Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier detects the ions, and the data is presented as a mass spectrum.

Mass Spectral Data (Predicted)

-

Molecular Ion (M⁺) : The molecular ion peak is expected at m/z = 146, corresponding to the molecular weight of this compound (C₇H₁₄O₃).[2] This peak may be of low intensity due to facile fragmentation.

-

Key Fragment Ions :

-

m/z = 129 : Loss of a hydroxyl radical (•OH) from the molecular ion.

-

m/z = 101 : Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.

-

m/z = 88 : McLafferty rearrangement, a characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.

-

m/z = 73 : Cleavage alpha to the carbonyl group, resulting in the [C₃H₅O₂]⁺ fragment.

-

m/z = 45 : The ethoxy cation [CH₃CH₂O]⁺.

-

m/z = 31 : The [CH₂OH]⁺ fragment from cleavage alpha to the hydroxyl group.

-

Diagram 2: Spectroscopic Analysis Workflow

Sources

An In-depth Technical Guide to the Biological Activity of Ethyl 5-Hydroxypentanoate

Foreword: Charting the Unexplored Potential of a Versatile Hydroxy Ester

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the biological landscape of ethyl 5-hydroxypentanoate. While extensively utilized in the flavor and fragrance industries, its role within biological systems remains largely uncharted territory.[1] This guide is structured not as a mere recitation of established facts, but as a strategic blueprint for investigation. We will begin by delineating the known physicochemical and metabolic characteristics of this compound, grounding our exploration in established biochemical principles. Subsequently, we will venture into the realm of plausible, yet unconfirmed, biological activities, drawing logical inferences from the behavior of structurally analogous compounds. The core of this guide lies in the detailed, field-proven experimental protocols we provide, designed to empower you to systematically investigate these hypothesized activities. It is our hope that this document will not only inform but also inspire new avenues of research into the potential therapeutic applications of this intriguing molecule.

Foundational Knowledge: Physicochemical and Metabolic Profile

A thorough understanding of a compound's inherent properties is the bedrock of any biological investigation. This compound is a relatively simple molecule, yet its dual hydrophilic and lipophilic nature, conferred by the terminal hydroxyl and ethyl ester groups respectively, suggests a capacity for diverse interactions within a biological milieu.

Physicochemical Characteristics

The molecular structure of this compound dictates its behavior in both aqueous and lipid environments. This balance is a critical determinant of its potential for membrane permeability and interaction with biological targets.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [3] |

| Molecular Weight | 146.18 g/mol | [3] |

| LogP | 0.712 | [1] |

| Polar Surface Area | 46.53 Ų | [1] |

| CAS Number | 13107-53-4 | [3] |

This table summarizes the key physicochemical properties of this compound, providing a foundation for predicting its pharmacokinetic behavior.

Metabolic Fate: A Journey Through Biotransformation

Upon entering a biological system, this compound is anticipated to undergo enzymatic modification. Its ester and hydroxyl functionalities are prime targets for metabolic enzymes, leading to its biotransformation and eventual excretion.[1]

In hepatic cells, the primary metabolic pathways are predicted to involve:

-

Ester Hydrolysis: Catalyzed by esterases to yield 5-hydroxypentanoic acid and ethanol.

-

Oxidation: The aliphatic chain can be oxidized by cytochrome P450 enzymes, potentially forming dicarboxylic acids that can enter the citric acid cycle.[1]

-

Conjugation: The hydroxyl group is a substrate for glucuronidation, a common phase II metabolic reaction that facilitates renal excretion.[1]

Figure 1: Predicted metabolic pathways of this compound.

Established Biochemical Roles: A Substrate and Metabolic Intermediate

Currently, the documented biological activity of this compound is primarily in the context of biochemical research, where it serves as a tool to elucidate enzymatic processes.

It is a known substrate for lipases and esterases, making it a useful compound for studying enzyme kinetics.[1] Furthermore, its metabolic product, 5-hydroxypentanoic acid, can participate in fatty acid β-oxidation pathways, contributing to the cellular acetyl-CoA pool.[1] There is also preliminary in vitro evidence suggesting a potential for modulating cholesterol synthesis through the inhibition of HMG-CoA reductase, though this awaits in vivo confirmation.[1]

Hypothesized Biological Activities: A Roadmap for Investigation

The true potential of this compound as a bioactive molecule lies in its yet-to-be-discovered pharmacological effects. Based on the known activities of structurally similar short-chain hydroxy esters and the general principles of pharmacology, we can propose several compelling avenues for investigation.

Figure 2: A general workflow for investigating the biological activity of a novel compound.

Cytotoxicity: The Foundational Assay

Before exploring any specific therapeutic potential, it is imperative to determine the cytotoxic profile of this compound. This foundational step ensures that any observed biological effects are not simply a consequence of cell death.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

-

Human cell lines (e.g., HeLa for cervical cancer, HepG2 for liver carcinoma, SH-SY5Y for neuroblastoma)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.

Anti-inflammatory Potential: Modulating the Immune Response

Given the prevalence of ester-containing compounds with anti-inflammatory properties, it is plausible that this compound could modulate inflammatory pathways.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent

-

96-well plates

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known anti-inflammatory drug and LPS).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration compared to the LPS-stimulated vehicle control.

Antimicrobial Activity: A Potential Weapon Against Pathogens

The structural features of this compound, including its ester linkage, suggest it could possess antimicrobial properties.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Standard antibiotic (e.g., ampicillin)

-

96-well plates

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well. Include a growth control (broth with inoculum only) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Neuroprotective Effects: A Potential Role in Neurological Health

Short-chain fatty acids and their derivatives have been implicated in neuronal function and protection. It is therefore worthwhile to investigate if this compound exhibits neuroprotective properties.

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to differentiate for 5-7 days (e.g., by adding retinoic acid).

-

Compound Pre-treatment: Treat the differentiated cells with different concentrations of this compound for 24 hours.

-

Oxidative Stress Induction: Expose the cells to a pre-determined toxic concentration of H₂O₂ for a specified duration (e.g., 2-4 hours).

-

Cell Viability Assessment: Perform the MTT assay as described in section 3.1 to assess cell viability.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the H₂O₂-treated control.

Figure 3: A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism of action.

Concluding Remarks and Future Directions

This compound presents a compelling case for further biological investigation. While its current applications are non-pharmacological, its chemical structure and the known activities of related compounds suggest a reservoir of untapped potential. The experimental protocols detailed in this guide provide a robust framework for a systematic evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective properties. Rigorous, well-controlled studies following these methodologies are the essential next steps in elucidating the true biological activity of this compound and determining its potential for future therapeutic development.

References

- Vulcanchem. (n.d.). This compound - 13107-53-4.

- Benchchem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.

- PubChem. (n.d.). This compound | C7H14O3 | CID 12917181. National Institutes of Health.

Sources

A Technical Guide to the Research Applications of Ethyl 5-Hydroxypentanoate

Abstract

Ethyl 5-hydroxypentanoate, a bifunctional molecule featuring both a hydroxyl and an ethyl ester group, holds considerable promise as a versatile building block in various scientific domains.[1] This technical guide provides an in-depth analysis of its chemical profile, synthesis, and multifaceted research applications. We explore its pivotal role as a precursor in the synthesis of bioactive molecules and polymers, its utility in the flavor and fragrance industry, and its emerging significance in biochemical and metabolic research. Detailed experimental protocols for its synthesis and subsequent conversion to the valuable lactone, δ-valerolactone, are provided to illustrate its practical utility. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique properties of this compound.

Introduction and Physicochemical Profile

This compound (CAS No. 13107-53-4) is a linear C7 aliphatic ester.[1][2] Its structure, characterized by a terminal hydroxyl group and an ethyl ester moiety, imparts a unique balance of hydrophilic and lipophilic properties.[1] This bifunctionality is the cornerstone of its chemical reactivity and diverse applications.

The molecule's flexible aliphatic chain allows it to interact with various solvents and biological targets.[1] The terminal hydroxyl group is a key site for hydrogen bonding, influencing its solubility, while the ester group provides a handle for hydrolysis or transesterification reactions.[1]

Table 1: Key Physicochemical and Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [1][2] |

| CAS Number | 13107-53-4 | [1][2] |

| SMILES | CCOC(=O)CCCCO | [1][2] |

| InChIKey | FKHNTGWOIDULDM-UHFFFAOYSA-N | [1][2] |

| Polar Surface Area | 46.53 Ų | [1][2] |

| logP (Octanol-Water) | 0.712 |[1] |

The polar surface area suggests moderate membrane permeability, a property of interest in drug delivery and metabolic studies.[1]

Synthesis and Purification

The most common and industrially viable method for synthesizing this compound is the acid-catalyzed esterification of 5-hydroxypentanoic acid with ethanol.[1]

Workflow for Synthesis of this compound:

Caption: Synthesis workflow for this compound.

This process, particularly when adapted for continuous-flow reactors, can achieve high yields (≥85%).[1] The use of solid acid catalysts like sulfonated resins presents a more environmentally friendly alternative to corrosive mineral acids.[1] Purification is typically achieved through fractional distillation under reduced pressure, with purity confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Core Research Applications

Keystone Intermediate in Organic Synthesis

The dual functionality of this compound makes it a valuable intermediate for synthesizing more complex molecules. The hydroxyl group can be oxidized or participate in ether and ester linkages, while the ester group can be reduced, hydrolyzed, or converted to an amide.

A primary application is its role as a precursor to δ-valerolactone , a cyclic ester with significant applications in polymer chemistry and as a green solvent.[3][4] This intramolecular cyclization is typically acid-catalyzed.

Downstream Synthetic Pathways:

Caption: Key synthetic transformations of this compound.

Furthermore, it can be used in esterification reactions with complex carboxylic acids, such as in the synthesis of thieno[3,4-b]thiophene derivatives, which are investigated for applications in organic electronics.[5]

Monomer for Advanced Polymers

The conversion of this compound to δ-valerolactone provides a direct route to poly(δ-valerolactone) (PVL), a biodegradable and biocompatible polyester.[6] PVL is under investigation for a range of high-value applications, including:

-

Biomedical Devices: Its biocompatibility and in-vivo degradation to non-toxic metabolites make it suitable for bone grafts and tissue engineering scaffolds.[6]

-

Drug Delivery Systems: PVL can be used to create implantable systems for controlled drug release.[6]

-

Sustainable Plastics: As a chemically recyclable polymer, PVL is an attractive alternative to conventional plastics, facilitating a closed-loop manufacturing process.[6]

Applications in Flavor and Fragrance

This compound and its derivatives are utilized in the flavor and fragrance industry.[1] The parent compound is reported to have a fruity aroma, making it a component in synthetic flavor formulations.[1] Related structures, such as ethyl 5-hydroxydecanoate, are noted for their sweet, fatty, peach-like odor.[7] This highlights the potential for the broader class of 5-hydroxy esters in creating specific scent and flavor profiles.

Substrate in Biochemical and Metabolic Research

In a biochemical context, this compound serves as a model substrate for studying enzyme kinetics, particularly for lipases and esterases.[1] Its structure is also relevant to fatty acid metabolism. Upon hydrolysis to 5-hydroxypentanoic acid, it can potentially enter β-oxidation pathways, contributing to cellular energy pools.[1] There is preliminary in vitro evidence suggesting it might modulate cholesterol synthesis through the inhibition of HMG-CoA reductase, although this requires further in vivo confirmation.[1]

Experimental Protocols

Protocol: Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed esterification of δ-valerolactone. This alternative route starts from the readily available lactone.

Materials:

-

δ-Valerolactone (1.0 eq)

-

Anhydrous Ethanol (10.0 eq)

-

Concentrated Sulfuric Acid (0.1 eq)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

Procedure:

-

Combine δ-valerolactone and anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add the sulfuric acid catalyst while stirring.

-

Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and transfer to a separatory funnel.

-

Dilute the mixture with diethyl ether.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under vacuum to yield pure this compound.

Protocol: Synthesis of δ-Valerolactone via Intramolecular Cyclization

Objective: To convert this compound into δ-valerolactone.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Toluene

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in anhydrous toluene.[3]

-

Add a catalytic amount of p-TsOH.[3]

-

Heat the mixture to reflux (approx. 110-120°C). The azeotropic removal of ethanol will drive the reaction to completion.[3]

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 3-5 hours).[3]

-

Once complete, cool the mixture to room temperature.

-

Neutralize the catalyst by washing with a weak base, such as saturated aqueous sodium bicarbonate solution.[3]

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure δ-valerolactone.[3]

Future Outlook and Conclusion

This compound is a molecule of significant, yet not fully exploited, potential. Its direct applications in flavors and its role as a biochemical probe are established. However, its greatest promise lies in its function as a gateway to advanced materials. The synthesis of δ-valerolactone from this precursor is a critical step towards producing sustainable, high-performance bioplastics like PVL. Future research should focus on optimizing catalytic systems for both the synthesis of the parent ester and its conversion to lactones, particularly from bio-based feedstocks like levulinic acid.[8][9][10] As the chemical industry pivots towards greener and more sustainable processes, the utility of versatile platform molecules like this compound will undoubtedly continue to grow.

References

- Ethyl 5-hydroxypentano